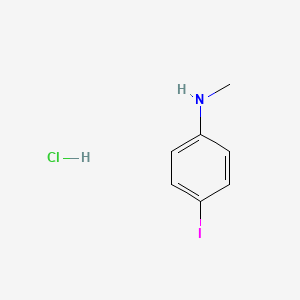

4-iodo-N-methylaniline hydrochloride

Description

BenchChem offers high-quality 4-iodo-N-methylaniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-iodo-N-methylaniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-iodo-N-methylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN.ClH/c1-9-7-4-2-6(8)3-5-7;/h2-5,9H,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELHUBGUILEBOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)I.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84250-74-8 | |

| Record name | 4-iodo-N-methylaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-iodo-N-methylaniline hydrochloride (CAS: 84250-74-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-iodo-N-methylaniline hydrochloride, a key building block in modern organic synthesis. We will delve into its chemical properties, synthesis, spectroscopic characterization, reactivity, applications in drug discovery, and safety protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, process development, and materials science.

Chemical and Physical Properties

4-iodo-N-methylaniline hydrochloride is the hydrochloride salt of 4-iodo-N-methylaniline. The introduction of the hydrochloride group enhances the compound's stability and solubility in certain solvents, which can be advantageous in various synthetic applications.

| Property | Value | Source(s) |

| CAS Number | 84250-74-8 | [1][2] |

| Molecular Formula | C₇H₉ClIN | [1] |

| Molecular Weight | 269.51 g/mol | [1] |

| Appearance | Typically a solid | Inferred from related compounds |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [3] |

Synthesis and Purification

The synthesis of 4-iodo-N-methylaniline hydrochloride is typically achieved in a two-step process: the iodination of N-methylaniline to form the free base, followed by salt formation with hydrochloric acid.

Synthesis of 4-iodo-N-methylaniline (Free Base)

A common method for the synthesis of the free base, 4-iodo-N-methylaniline, involves the direct iodination of N-methylaniline.

Experimental Protocol: Iodination of N-methylaniline

-

Materials: N-methylaniline, iodine (I₂), sodium bicarbonate (NaHCO₃), dichloromethane (CH₂Cl₂), saturated sodium thiosulfate (Na₂S₂O₃) solution, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Dissolve N-methylaniline in a suitable organic solvent such as dichloromethane.

-

Add sodium bicarbonate to the solution to act as a base.

-

Slowly add a solution of iodine in dichloromethane to the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, quench the reaction with a saturated solution of sodium thiosulfate to remove any unreacted iodine.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 4-iodo-N-methylaniline by column chromatography on silica gel.

-

Causality Behind Experimental Choices: The use of sodium bicarbonate is crucial to neutralize the hydroiodic acid (HI) formed during the electrophilic aromatic substitution reaction, preventing the protonation and deactivation of the N-methylaniline starting material. The sodium thiosulfate wash is a standard procedure to effectively reduce and remove excess iodine from the reaction mixture.

Formation of 4-iodo-N-methylaniline hydrochloride

The hydrochloride salt is prepared by treating the purified free base with hydrochloric acid.

Experimental Protocol: Hydrochloride Salt Formation

-

Materials: 4-iodo-N-methylaniline, hydrochloric acid (e.g., in diethyl ether or as a concentrated aqueous solution), diethyl ether (or another suitable non-polar solvent).

-

Procedure:

-

Dissolve the purified 4-iodo-N-methylaniline in a minimal amount of a suitable solvent like diethyl ether.

-

Slowly add a solution of hydrochloric acid (e.g., 1M in diethyl ether) to the stirred solution of the free base.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 4-iodo-N-methylaniline hydrochloride.

-

Self-Validating System: The formation of a precipitate upon the addition of HCl is a strong indicator of successful salt formation. The identity and purity of the final product should be confirmed by spectroscopic methods (NMR, IR) and melting point analysis.

Caption: Synthetic workflow for 4-iodo-N-methylaniline hydrochloride.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of 4-iodo-N-methylaniline and its hydrochloride salt.

NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃) of 4-iodo-N-methylaniline (Free Base): [4]

-

δ 7.44 (d, J = 8.8 Hz, 2H, Ar-H)

-

δ 6.39 (d, J = 8.8 Hz, 2H, Ar-H)

-

δ 3.52 (s, 1H, N-H)

-

δ 2.80 (s, 3H, N-CH₃)

¹³C NMR (101 MHz, CDCl₃) of 4-iodo-N-methylaniline (Free Base): [4]

-

δ 148.92 (Ar-C)

-

δ 137.76 (Ar-C)

-

δ 129.30 (Ar-C)

-

δ 114.74 (Ar-C)

-

δ 30.67 (N-CH₃)

Expertise & Experience: Upon protonation to form the hydrochloride salt, a downfield shift in the signals of the aromatic protons adjacent to the nitrogen atom is expected due to the increased electron-withdrawing nature of the ammonium group. The N-H proton signal will also be significantly shifted downfield and may exhibit coupling to the nitrogen atom.

Mass Spectrometry

GC-MS (m/z) of 4-iodo-N-methylaniline (Free Base): 232.97 (calculated for C₇H₈IN: 232.99).[4]

Trustworthiness: The observed molecular ion peak in the mass spectrum corresponding to the calculated molecular weight of the free base provides strong evidence for its successful synthesis.

Reactivity and Synthetic Applications

The chemical reactivity of 4-iodo-N-methylaniline hydrochloride is dominated by the presence of the iodo-substituent on the aromatic ring and the N-methylamino group. The iodine atom serves as an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions, making this compound a valuable building block in organic synthesis.[5]

Cross-Coupling Reactions

The carbon-iodine bond is the most reactive among the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, following the general trend C-I > C-Br > C-Cl.[6] This high reactivity allows for milder reaction conditions and broader substrate scope.

-

Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.

-

Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.

-

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with amines.

-

Heck Coupling: For the formation of carbon-carbon bonds with alkenes.

Caption: Key cross-coupling reactions of 4-iodo-N-methylaniline.

Applications in Drug Discovery and Development

Iodoaniline derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals, particularly in the development of anti-cancer agents and kinase inhibitors.[7][8] The iodo-substituent provides a handle for the strategic introduction of various functionalities to modulate the biological activity of the target molecules.

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline or related heterocyclic core. 4-iodo-N-methylaniline hydrochloride can be used to synthesize precursors for these inhibitors, where the iodo-group is replaced by a larger fragment that interacts with the ATP-binding site of the kinase.[9][10][11]

-

Anticancer Agents: This compound is a valuable starting material for the synthesis of novel compounds with cytotoxic properties against various cancer cell lines.[12][13] For example, the synthesis of iodoquinazoline derivatives with anticancer activity has been reported, highlighting the importance of the iodoaniline scaffold.[12]

Analytical Methods for Quality Control

Ensuring the purity and identity of 4-iodo-N-methylaniline hydrochloride is critical for its use in synthesis. A combination of chromatographic and spectroscopic methods is typically employed.

| Analytical Method | Purpose | Key Considerations |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification of impurities. | A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic acid for MS compatibility) is a good starting point. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities (for the free base). | Useful for confirming the molecular weight of the free base and identifying any related byproducts.[14] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification of impurities. | ¹H and ¹³C NMR are essential for verifying the chemical structure and detecting the presence of any residual solvents or starting materials.[4] |

| Nonaqueous Titration | Assay determination. | Can be used to determine the percentage purity of the hydrochloride salt.[3] |

Safety and Handling

4-iodo-N-methylaniline hydrochloride should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.

-

Personal Protective Equipment:

-

Handling:

-

First Aid Measures:

Always consult the latest Safety Data Sheet (SDS) from the supplier for the most up-to-date and comprehensive safety information.

References

-

N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information . (n.d.). Retrieved January 2, 2026, from [Link]

-

4-iodo-n-methylaniline hydrochloride (C7H8IN) - PubChemLite . (n.d.). Retrieved January 2, 2026, from [Link]

-

Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry - PubMed . (2000). Analyst, 125(3), 459-64. [Link]

-

Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information . (n.d.). Retrieved January 2, 2026, from [Link]

-

4-Iodo-N-methylaniline - MySkinRecipes . (n.d.). Retrieved January 2, 2026, from [Link]

-

A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids und . (n.d.). Retrieved January 2, 2026, from [Link]

-

III Analytical Methods . (n.d.). Retrieved January 2, 2026, from [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications . (2021). Journal of Medicinal Chemistry, 64(20), 14782-14830. [Link]

-

Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors . (n.d.). Retrieved January 2, 2026, from [Link]

-

Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives - PMC - PubMed Central . (2025). Heliyon, 11(6), e32313. [Link]

-

From Established to Emerging: Evolution of Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications . (2024). The Journal of Organic Chemistry, 89(23), 16657-16677. [Link]

-

New Anticancer Agents: Design, Synthesis and Evaluation - MDPI . (n.d.). Retrieved January 2, 2026, from [Link]

-

Question: What is the IR Analysis, H-NMR, and C-NMR of N-Methylaniline? (See data below & label structure.) - Chegg . (2022). Retrieved January 2, 2026, from [Link]

-

4-chloro-N-methylaniline hydrochloride | C7H9Cl2N | CID 20268922 - PubChem . (n.d.). Retrieved January 2, 2026, from [Link]

-

Synthesis and Characterization of Anticancer Compounds, Chapter 4. Synthetic Approaches to Anticancer Agents - ResearchGate . (2025). Retrieved January 2, 2026, from [Link]

-

Synthesis and anticancer activity studies of indolylisoxazoline analogues - PMC - NIH . (2018). Bioorganic & Medicinal Chemistry Letters, 28(17), 2891-2896. [Link]

-

Organometallic Anticancer Compounds | Journal of Medicinal Chemistry - ACS Publications . (n.d.). Retrieved January 2, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Page loading... [guidechem.com]

- 3. 4-Iodo-2-methylaniline | 13194-68-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. rsc.org [rsc.org]

- 5. 2-iodo-N-methylaniline hydrochloride | 194155-30-1 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 4-Iodo-N-methylaniline [myskinrecipes.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and anticancer activity studies of indolylisoxazoline analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

An In-depth Technical Guide to 4-iodo-N-methylaniline Hydrochloride: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 4-iodo-N-methylaniline hydrochloride, a key intermediate in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's molecular characteristics, synthesis protocols, applications, and safety considerations, grounded in established chemical principles.

Compound Identification and Core Properties

4-iodo-N-methylaniline hydrochloride is the salt form of the parent compound, 4-iodo-N-methylaniline. The hydrochloride form often enhances stability and solubility in aqueous media, which is advantageous for various synthetic applications.

Molecular Structure and Data

The fundamental molecular characteristics are summarized below.

| Property | Value | Source |

| Chemical Name | 4-iodo-N-methylaniline hydrochloride | [1][2] |

| CAS Number | 84250-74-8 | [1][2] |

| Molecular Formula | C₇H₉ClIN | [1][2] |

| Molecular Weight | 269.51 g/mol | [1][2] |

| Monoisotopic Mass | 268.94682 Da | [1] |

| Canonical SMILES | CNC1=CC=C(C=C1)I.Cl | [1] |

| InChI Key | AELHUBGUILEBOZ-UHFFFAOYSA-N | [1] |

The structure consists of an aniline core, methylated at the nitrogen, with an iodine atom at the para-position (position 4) of the benzene ring.

Synthesis and Mechanism

The synthesis of 4-iodo-N-methylaniline hydrochloride is typically a two-step process: the electrophilic iodination of N-methylaniline, followed by the formation of the hydrochloride salt.

Step 1: Electrophilic Iodination of N-methylaniline

The parent compound, 4-iodo-N-methylaniline, is an important intermediate.[3] Its synthesis involves the direct iodination of N-methylaniline. The N-methylamino group (-NHCH₃) is an activating ortho-, para-director for electrophilic aromatic substitution. Due to steric hindrance from the methyl group, the para-product is favored.

A common method involves dissolving N-methylaniline in a suitable solvent like acetic acid, followed by the addition of an iodinating agent.[3] Molecular iodine (I₂) is often used, sometimes with a catalyst or an oxidizing agent to generate a more potent electrophile.[3] The general principle is analogous to the well-documented iodination of aniline.[4]

Experimental Protocol: Synthesis of 4-iodo-N-methylaniline

-

Objective: To synthesize 4-iodo-N-methylaniline via electrophilic iodination.

-

Materials:

-

N-methylaniline

-

Glacial Acetic Acid

-

Molecular Iodine (I₂)

-

Sulfuric Acid (catalyst, optional)[3]

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Dichloromethane or Diethyl Ether

-

-

Procedure:

-

In a well-ventilated fume hood, dissolve N-methylaniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.[3]

-

Cool the mixture in an ice bath to control the reaction temperature.

-

Slowly add a solution of molecular iodine in acetic acid to the stirred mixture. The reaction is exothermic.

-

After the addition is complete, allow the reaction to stir at room temperature until completion (monitoring by TLC is recommended).

-

Quench the reaction by pouring the mixture into water. Neutralize the acid with a saturated sodium bicarbonate solution.

-

Decolorize any remaining iodine by adding a 10% sodium thiosulfate solution until the brown color disappears.

-

Extract the product into an organic solvent like dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-iodo-N-methylaniline.

-

Purify the product via column chromatography or recrystallization.

-

Step 2: Hydrochloride Salt Formation

To obtain the hydrochloride salt, the purified 4-iodo-N-methylaniline free base is dissolved in a suitable anhydrous organic solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride (HCl) in the same solvent or with gaseous HCl. The basic amine nitrogen is protonated, leading to the precipitation of the hydrochloride salt.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 4-iodo-N-methylaniline hydrochloride.

Applications in Research and Development

Halogenated anilines are versatile building blocks in organic synthesis, and 4-iodo-N-methylaniline is no exception.[5] Its utility stems from the presence of three key functional groups: the secondary amine, the aromatic ring, and the iodine substituent.

Pharmaceutical Synthesis

The primary application of iodoaniline derivatives is in the synthesis of Active Pharmaceutical Ingredients (APIs).[6][7]

-

Cross-Coupling Reactions: The iodine atom is an excellent leaving group for metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of complex carbon skeletons, a cornerstone of modern medicinal chemistry for building potential drug candidates.[7]

-

Anti-Cancer Agents: Many iodoaniline derivatives serve as intermediates in the development of anti-cancer drugs.[6][7] The aniline scaffold is a common feature in kinase inhibitors and other targeted therapies.

-

Radiolabeling: The iodine atom can be replaced with a radioactive isotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), making the molecule useful as a precursor for radiotracers in medical imaging and diagnostic studies.[8]

Materials Science and Other Applications

Beyond pharmaceuticals, these intermediates are used in:

-

Dye Synthesis: The aniline core is a fundamental component of many synthetic dyes.[5][8]

-

Agrochemicals: The compound can serve as a starting material for various pesticides and herbicides.[3][8]

Safety, Handling, and Storage

-

Hazard Classification: Iodoanilines are generally classified as harmful or toxic if swallowed, in contact with skin, or if inhaled. They are often categorized as skin and eye irritants.[9]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid formation of dust and aerosols. Keep away from heat, sparks, and open flames.[10] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep locked up or in an area accessible only to qualified personnel.

Conclusion

4-iodo-N-methylaniline hydrochloride is a valuable and versatile chemical intermediate. Its synthesis is straightforward, leveraging fundamental principles of electrophilic aromatic substitution. The true power of this molecule lies in its application as a building block, particularly in pharmaceutical development, where the iodine atom provides a reactive handle for constructing complex molecular architectures. Proper safety and handling procedures, based on the known hazards of related iodoanilines, are essential for its use in a research and development setting.

References

-

Wikipedia. 4-Iodo-N,N-dimethylaniline. [Link]

-

PubChemLite. 4-iodo-n-methylaniline hydrochloride (C7H8IN). [Link]

-

ChemBK. N-Methyl-4-iodoaniline. [Link]

-

MySkinRecipes. 4-Iodo-N-methylaniline. [Link]

-

Pharmaffiliates. Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. [Link]

-

ChemSynthesis. 4-iodo-N,N-dimethylaniline. [Link]

-

PubChem. 4-Iodoaniline. [Link]

-

Organic Syntheses. p-IODOANILINE. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemimpex.com [chemimpex.com]

- 6. calibrechem.com [calibrechem.com]

- 7. nbinno.com [nbinno.com]

- 8. 4-Iodo-N-methylaniline [myskinrecipes.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

4-iodo-N-methylaniline hydrochloride solubility in organic solvents

An In-depth Technical Guide to the Solubility of 4-iodo-N-methylaniline Hydrochloride in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of process development, formulation, and biological screening. This guide provides a comprehensive technical overview of the solubility characteristics of 4-iodo-N-methylaniline hydrochloride (CAS: 84250-74-8), a key building block in synthetic chemistry. Lacking extensive published quantitative data, this document emphasizes the fundamental physicochemical principles governing its solubility. We present a theoretical framework for predicting solubility behavior across a spectrum of organic solvents and provide a detailed, field-proven experimental protocol for its empirical determination. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical methodology for working with this compound.

Introduction: The Critical Role of Solubility

4-iodo-N-methylaniline hydrochloride is a substituted aniline derivative utilized in various synthetic applications. As with any salt of an organic base, its solubility profile is markedly different from its free base counterpart. Understanding and quantifying this solubility is not an academic exercise; it is a critical parameter that dictates:

-

Reaction Kinetics: The rate and completion of a chemical reaction often depend on the concentration of reactants in the solution phase. Poor solubility can lead to sluggish or incomplete reactions.[1]

-

Purification Strategies: Techniques such as crystallization and chromatography are fundamentally dependent on differential solubility in various solvent systems.

-

Formulation Development: For compounds intended for biological screening or pharmaceutical use, solubility in relevant media is a primary determinant of bioavailability.

This guide will deconstruct the factors influencing the solubility of 4-iodo-N-methylaniline hydrochloride and equip the researcher with the tools to predict and experimentally verify its behavior in relevant organic media.

Physicochemical Properties & Molecular Structure

To understand solubility, one must first understand the molecule itself. 4-iodo-N-methylaniline hydrochloride is an ionic compound formed from the protonation of the basic nitrogen atom of 4-iodo-N-methylaniline by hydrochloric acid.[2]

| Property | Value | Source |

| Chemical Name | 4-iodo-N-methylaniline hydrochloride | [3] |

| CAS Number | 84250-74-8 | [3] |

| Molecular Formula | C₇H₉ClIN | [3][4] |

| Molecular Weight | 269.51 g/mol | [3][4] |

| Form | Solid (predicted) | [5] |

| pKa (of free base) | 3.82 ± 0.12 (Predicted) | [6][7] |

The key features influencing its solubility are:

-

The Ionic Hydrochloride Group: This salt structure confers a high degree of polarity, suggesting strong interactions with polar solvents.

-

The Aromatic Ring: The iodinated phenyl group is large and hydrophobic, which will limit solubility in highly polar solvents like water and favor interactions with organic solvents that can accommodate the nonpolar bulk.

-

The N-H Proton: The protonated amine provides a strong hydrogen bond donor site, crucial for interactions with hydrogen-bond accepting solvents.

The interplay between the ionic, polar head and the large, nonpolar tail is the central conflict governing its solubility.

Caption: Key molecular features of the compound.

Theoretical Principles & Predicted Solubility Profile

The adage "like dissolves like" provides a foundational, albeit simplistic, starting point. For a salt like 4-iodo-N-methylaniline hydrochloride, dissolution in an organic solvent is a two-step energetic process:

-

Overcoming Lattice Energy: The ionic bonds holding the crystal lattice together must be broken. This is an energy-intensive step.

-

Solvation: The solvent molecules must surround and stabilize the resulting ions (the protonated aniline cation and the chloride anion). This is an energy-releasing step.

A compound dissolves if the energy released during solvation is comparable to or greater than the energy required to break the crystal lattice.

Solvent Classification and Predicted Solubility:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These are the most promising organic solvents. Their hydroxyl (-OH) groups are excellent hydrogen bond donors and acceptors, allowing them to effectively solvate both the anilinium cation and the chloride anion. We predict High to Moderate Solubility in lower-chain alcohols.[1][5]

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have high dipole moments and can effectively solvate the cation. However, their ability to solvate the small chloride anion is weaker compared to protic solvents. We predict Moderate to Low Solubility .

-

Ethers & Esters (e.g., THF, Ethyl Acetate): These solvents are of intermediate polarity. While they may show some ability to solvate the molecule, they are generally poor solvents for salts. Solubility is expected to be Low .[1]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack the polarity needed to overcome the crystal lattice energy and stabilize the ions. Solubility is predicted to be Very Low to Insoluble .[8]

Predicted Qualitative Solubility Summary:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High to Moderate | Strong H-bonding solvates both cation and anion. |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Moderate to Low | Good cation solvation, weaker anion solvation. |

| Ethers / Esters | THF, Ethyl Acetate | Low | Insufficient polarity to effectively stabilize ions. |

| Hydrocarbons | Toluene, Hexanes | Very Low / Insoluble | Lacks polarity to overcome lattice energy. |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, providing a definitive value for a saturated solution at a given temperature.[9] This protocol ensures a self-validating system by confirming the presence of excess solid, guaranteeing equilibrium has been reached.

4.1. Materials & Equipment

-

4-iodo-N-methylaniline hydrochloride (verified purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 or 0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

4.2. Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution. This is crucial for accurate quantification.

-

-

Sample Preparation (The Shake-Flask):

-

Add an excess amount of 4-iodo-N-methylaniline hydrochloride to a vial (e.g., add 10-20 mg to 2 mL of solvent). Causality: The presence of undissolved solid at the end of the experiment is the only visual confirmation that a saturated solution has been achieved.[9]

-

Add a known volume of the test solvent to the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Prepare samples in triplicate for each solvent to ensure reproducibility.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A 24-48 hour period is typical for crystalline compounds. A preliminary time-point study (e.g., testing at 12, 24, and 48 hours) can be conducted to confirm that equilibrium has been reached (i.e., the concentration no longer increases).

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a solvent-compatible syringe filter into a clean vial. Causality: Filtration is critical to remove all undissolved solid particles, which would otherwise lead to a gross overestimation of solubility.

-

Dilute the filtered sample with a known factor into the mobile phase or a suitable solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted samples and the calibration standards by HPLC-UV.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area from the HPLC analysis versus the known concentration of the standards.

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of the compound in the original solvent. Express the final result in mg/mL or mol/L.

-

Caption: Shake-Flask Solubility Determination Workflow.

Troubleshooting & Optimization in Practice

In a research setting, solubility issues are common. Here are field-proven strategies for overcoming them:

-

Co-Solvent Systems: If solubility is poor in a desired moderately polar solvent (e.g., THF), adding a small percentage of a more polar co-solvent like methanol or isopropanol can significantly enhance solubility.[1] The polar co-solvent helps to solvate the ionic portions of the molecule, disrupting the crystal lattice more effectively.

-

In-Situ Free Base Conversion: For reactions in nonpolar or moderately polar aprotic solvents, the hydrochloride salt can be converted to its more soluble free base form in situ.[1] This is achieved by adding one equivalent of a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The resulting triethylammonium chloride salt often precipitates and can sometimes be removed by filtration.

-

Temperature Variation: For many compounds, solubility increases with temperature.[10] Running a reaction at an elevated temperature can be a simple solution to solubility limitations, provided the compound and other reactants are thermally stable.

Conclusion

References

-

Course Hero. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

ResearchGate. Solubility Determination and Thermodynamic Modeling of Amitriptyline Hydrochloride in 13 Pure Solvents at Temperatures of 283.15–323.15 K | Request PDF. [Link]

-

Quora. Why does aniline dissolve in HCL?. [Link]

-

Solubility of Things. 4-Methylaniline hydrochloride. [Link]

-

LibreTexts Chemistry. Solubility of Organic Compounds. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. quora.com [quora.com]

- 3. scbt.com [scbt.com]

- 4. Page loading... [wap.guidechem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 4-IODO-N-METHYLANILINE CAS#: 60577-34-6 [amp.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. CAS 106-49-0: 4-Methylaniline | CymitQuimica [cymitquimica.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-iodo-N-methylaniline

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 4-iodo-N-methylaniline, a key intermediate in pharmaceutical and materials science research. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through detailed interpretation of its ¹H and ¹³C NMR spectra. Beyond presenting raw data, this guide emphasizes the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental choices and data interpretation. It includes a standard operating procedure for NMR data acquisition, visual workflows, and is grounded in authoritative references to ensure scientific integrity and trustworthiness.

Introduction: The Significance of 4-iodo-N-methylaniline

4-iodo-N-methylaniline is a substituted aromatic amine that serves as a versatile building block in organic synthesis. Its structure, featuring an electron-donating N-methylamino group and an electron-withdrawing iodo-substituent in a para-relationship, creates a unique electronic environment that is valuable for constructing more complex molecules. It is frequently utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1]

Given its role as a critical precursor, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. This technique provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This guide will dissect the ¹H and ¹³C NMR spectra of 4-iodo-N-methylaniline to provide a benchmark for its characterization.

Molecular Structure and Electronic Effects

The spectroscopic properties of 4-iodo-N-methylaniline are a direct consequence of its molecular architecture. The interplay between the substituents on the benzene ring governs the electron density distribution and, therefore, the chemical shifts of the hydrogen and carbon nuclei.

-

N-methylamino Group (-NHCH₃) : The nitrogen atom possesses a lone pair of electrons, which it donates into the aromatic π-system through resonance. This mesomeric effect increases the electron density, particularly at the ortho and para positions. This "shielding" effect causes the corresponding nuclei to resonate at a higher field (lower ppm value).

-

Iodine Atom (-I) : As a halogen, iodine is electronegative and withdraws electron density from the ring via the inductive effect. However, it also possesses lone pairs that can be donated through resonance. For halogens, the inductive effect typically dominates, leading to a net "deshielding" of nearby nuclei, causing them to resonate at a lower field (higher ppm value).

The para-substitution pattern results in a molecule with C₂ᵥ symmetry, simplifying the NMR spectra significantly.

References

An In-depth Technical Guide to the Synthesis and Discovery of Iodinated N-Methylanilines

Introduction: The Strategic Importance of Iodinated N-Methylanilines

In the landscape of modern medicinal chemistry and process development, iodinated N-methylanilines represent a class of exceptionally versatile synthetic intermediates. Their significance is rooted in the unique reactivity of the carbon-iodine bond, which serves as a linchpin for a multitude of transition-metal-catalyzed cross-coupling reactions. Methodologies such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations rely on aryl iodides to construct complex molecular architectures that are often the core of active pharmaceutical ingredients (APIs).[1][2][3] The N-methylaniline scaffold itself is a prevalent motif in numerous pharmaceutical compounds, and its iodinated derivatives provide a direct and efficient route for molecular elaboration.[3] These building blocks are instrumental in the synthesis of novel therapeutics across diverse areas, including oncology, inflammation, and neurology, as well as in the development of advanced molecular imaging agents.[2][4][5][6][7] This guide provides a comprehensive overview of the principal synthetic strategies for accessing these valuable compounds, focusing on the underlying mechanisms, practical considerations, and regiochemical control.

Part 1: Core Synthetic Strategies

The introduction of an iodine atom onto the N-methylaniline ring can be achieved through several distinct synthetic pathways. The choice of method is dictated by factors such as the desired regioselectivity, the electronic nature of the substrate, and the availability of starting materials.

Direct Electrophilic Aromatic Substitution (SEAr)

Direct iodination is often the most straightforward approach, proceeding via the classical Electrophilic Aromatic Substitution (SEAr) mechanism. The N-methylamino group is a potent activating, ortho-, para-directing substituent, making the aromatic ring highly susceptible to electrophilic attack. The reaction universally proceeds through a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[8][9]

Key Iodinating Reagents:

-

Molecular Iodine (I₂): In its elemental form, iodine is a relatively weak electrophile and typically requires an activating agent to facilitate the reaction.[10][11] Oxidizing agents such as hydrogen peroxide, nitric acid, or copper salts are used to oxidize I₂ into a more potent electrophilic species, often represented as I⁺ or hypoiodous acid (HIO).[12][13][14][15] This method is particularly effective for highly activated aromatic systems like anilines.

-

Iodine Monochloride (ICl): This interhalogen compound is a highly effective and convenient iodinating agent.[8] Due to the difference in electronegativity between iodine and chlorine, the I-Cl bond is polarized, rendering the iodine atom inherently electrophilic (I⁺) and ready to attack electron-rich aromatic rings without the need for an external activator.[8][16] It is a versatile reagent for the iodination of anilines and related compounds.[17]

-

N-Iodosuccinimide (NIS): As a solid, NIS is a popular, stable, and easy-to-handle source of electrophilic iodine.[18][19] For moderately activated or deactivated substrates, its reactivity is significantly enhanced by the addition of a protic or Lewis acid catalyst, such as trifluoroacetic acid (TFA) or sulfuric acid.[19][20][21]

A Critical Insight: Regiochemical Control with NIS

A remarkable feature of using NIS for the iodination of anilines is the ability to control the regioselectivity by simply changing the reaction solvent. This provides a powerful tool for synthetic chemists to selectively target different positions on the aromatic ring.

-

Para-selectivity: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO), the reaction overwhelmingly favors the formation of the para-iodinated product, often with >99% regioselectivity.[22][23]

-

Ortho-selectivity: Conversely, switching to less polar solvents such as benzene, in the presence of acetic acid, dramatically inverts the selectivity to favor the ortho-isomer.[22][23]

Iodination via Diazonium Salts: The Sandmeyer Reaction

The Sandmeyer reaction provides a powerful, indirect route to aryl iodides, offering exquisite regiochemical control that is independent of the electronic directing effects of ring substituents.[1][24] The process involves the transformation of an amino group into an excellent leaving group (N₂) which is subsequently displaced by an iodide ion.

Causality Behind the Conditions:

-

Diazotization: A primary aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄). This reaction must be conducted at low temperatures (0–5 °C).

-

Why? The resulting arenediazonium salt is thermally unstable and can decompose at higher temperatures, leading to side products and reduced yields.[1]

-

-

Iodide Displacement: The cold diazonium salt solution is then treated with a source of iodide ions, most commonly an aqueous solution of potassium iodide (KI). The diazonium group (-N₂⁺) is one of the best leaving groups in organic chemistry, readily displaced by the iodide nucleophile to form the aryl iodide and evolve nitrogen gas.[1] Unlike Sandmeyer reactions for chlorination or bromination, this step typically does not require a copper(I) catalyst.[25]

Part 2: Experimental Protocols & Data

The following protocols are provided as validated, representative procedures for the synthesis of iodinated anilines.

Protocol 1: Direct para-Iodination of N-Methylaniline using NIS

This procedure is adapted from established methods for the highly regioselective para-iodination of anilines.[22][26]

Materials:

-

N-Methylaniline

-

N-Iodosuccinimide (NIS)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve N-methylaniline (1.0 eq) in anhydrous DMSO.

-

To the stirred solution, add N-Iodosuccinimide (1.05 eq) portion-wise at room temperature.

-

Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ (to quench any unreacted iodine), water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure 4-iodo-N-methylaniline.

Protocol 2: Iodination of 4-Methylaniline via Diazotization (Sandmeyer-type)

This protocol outlines the synthesis of 4-iodo-toluene from p-toluidine, illustrating the general Sandmeyer procedure which can be applied to other anilines.[1]

Materials:

-

4-Methylaniline (p-toluidine)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Diethyl ether

-

10% aqueous Sodium Hydroxide (NaOH)

-

Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

Procedure:

-

Diazotization:

-

In a beaker, dissolve 4-methylaniline (1.0 eq) in a mixture of water and concentrated HCl. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Separately, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the NaNO₂ solution dropwise to the cold aniline salt solution, ensuring the temperature is strictly maintained below 5 °C.

-

After the addition is complete, stir for an additional 15 minutes. The formation of the diazonium salt is complete.

-

-

Iodination:

-

In a separate flask, dissolve potassium iodide (1.2 eq) in a small amount of water.

-

Slowly and carefully add the cold diazonium salt solution to the KI solution. Effervescence (N₂ gas) will be observed.

-

Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 15-20 minutes to ensure complete decomposition of the diazonium salt.

-

-

Work-up:

-

Cool the reaction mixture and extract the product with diethyl ether (3x).

-

Wash the combined organic layers with saturated Na₂S₂O₃ solution, 10% NaOH solution, and finally with water.

-

Dry the ethereal solution over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude aryl iodide.

-

Data Summary: Comparison of Iodination Methods

| Method | Reagent(s) | Typical Conditions | Regioselectivity | Typical Yield | Key Advantages/Disadvantages |

| Direct (I₂) | I₂ + Oxidant (e.g., H₂O₂) | Aqueous or organic solvent, RT to 50°C | ortho, para- directing; para usually major | Good to Excellent | Pro: Inexpensive reagents. Con: Requires an oxidant; can lead to over-iodination. |

| Direct (ICl) | Iodine Monochloride | Anhydrous solvent (e.g., CH₂Cl₂, AcOH), RT | ortho, para- directing; para usually major | Excellent | Pro: Highly reactive, no activator needed. Con: Corrosive and moisture-sensitive. |

| Direct (NIS) | N-Iodosuccinimide | Polar (DMSO) or Non-polar (Benzene) + Acid | Polar: High para-selectivity.[22] Non-polar: High ortho-selectivity.[22] | Good to Excellent | Pro: Easy to handle solid; tunable regioselectivity. Con: More expensive than I₂ or ICl. |

| Sandmeyer | NaNO₂, H⁺, then KI | Aqueous, 0-5 °C then heat | Determined by position of starting -NH₂ group | Good to Excellent | Pro: Excellent regiocontrol for inaccessible isomers. Con: Requires strict temperature control; unstable intermediate. |

Conclusion

The synthesis of iodinated N-methylanilines is a critical enabling technology in drug discovery and development. A thorough understanding of the available synthetic methodologies—from direct electrophilic substitution with reagents like ICl and NIS to the regiochemically precise Sandmeyer reaction—allows researchers to make informed decisions to access desired intermediates efficiently. The ability to control regioselectivity, as demonstrated by the solvent-dependent outcome of NIS iodination, highlights the sophistication of modern synthetic chemistry. By leveraging these robust and versatile protocols, scientists can continue to build the complex molecular scaffolds that define the next generation of therapeutics.

References

- Application Notes and Protocols for the Iodination of Aromatic Compounds using Iodine Monochloride - Benchchem.

- Iodinating Reagents - ResearchGate.

- Remarkable Switch in the Regiochemistry of the Iodination of Anilines by N-Iodosuccinimide: Synthesis of 1,2-Dichloro-3,4-diiodobenzene - Who we serve.

- US20120041224A1 - Process For The Iodination Of Aromatic Compounds - Google Patents.

-

Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 - Chemia. Available at: [Link]

-

Described procedures for iodination of anilines. - ResearchGate. Available at: [Link]

- EP2093206A1 - Process for the iodination of aromatic compounds - Google Patents.

-

Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 - Chemia. Available at: [Link]

-

16.2: Other Aromatic Substitutions - Chemistry LibreTexts. Available at: [Link]

-

Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene - JoVE. Available at: [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Available at: [Link]

-

N-Iodosuccinimide (NIS) - Organic Chemistry Portal. Available at: [Link]

-

Sandmeyer reaction - Wikipedia. Available at: [Link]

-

Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center - PMC - NIH. Available at: [Link]

-

Iodination of Aromatic Compounds with Iodine Monochloride in Aqueous Sulfuric Acid. - Semantic Scholar. Available at: [Link]

-

Aromatic Iodination with Iodine Monochloride by Using a Catalytic Amount of Ferrocenium Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate - ResearchGate. Available at: [Link] trifluoromethylphenylborate

-

Aromatic iodination can be carried out with a number of reagents, including iodine monochloride,... - Homework.Study.com. Available at: [Link]

-

Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. Available at: [Link]

-

Remarkable Switch in the Regiochemistryof the Iodination of Anilines by N-Iodosuccinimide:Synthesis of 1,2-Dichloro-3,4-diiodobenzene - Semantic Scholar. Available at: [Link]

-

Synthesis of Aryl Iodides from Arylhydrazines and Iodine - ACS Publications. Available at: [Link]

-

EAS: Iodination - YouTube. Available at: [Link]

-

Cation Radicals as Intermediates in Aromatic Halogenation with Iodine Monochloride: Solvent and Salt Effects on the Competition between Chlorination and Iodination | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]

- Application Notes and Protocols: Diazotization of Anilines for Iodination - Benchchem.

-

N-Methylanilines as Simple and Efficient Promoters for Radical-Type Cross-Coupling Reactions of Aryl Iodides - PubMed. Available at: [Link]

-

Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Available at: [Link]

- MECHANISM OF ELECTROPHILIC AROMATIC SUBSTITUTION.

-

The Crucial Role of 2-Iodo-4-methylaniline in Modern Pharmaceutical Synthesis. Available at: [Link]

-

Trialkylammonium Salt Degradation: Implications for Methylation and Cross-coupling - The Royal Society of Chemistry. Available at: [Link]

-

Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide | Organic Letters - ACS Publications. Available at: [Link]

-

Environmental Friendly Method for the Iodination of Moderately Active Arenes. Available at: [Link]

-

3-Iodo-N-methylaniline - MySkinRecipes. Available at: [Link]

- Application Notes and Protocols: Derivatization of 4-Iodo-3,5-dimethylaniline for Medicinal Chemistry - Benchchem.

-

Preparation of N-methylaniline - PrepChem.com. Available at: [Link]

-

Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. - ResearchGate. Available at: [Link]

-

Iodine-Catalyzed Cyclization-Allylation of N-Allyl-2- alkynylanilines via Iodocyclization-Rearrangement- Deiodination Sequence - The Royal Society of Chemistry. Available at: [Link]

-

Late stage iodination of biologically active agents using a one-pot process from aryl amines. Available at: [Link]

-

Representative examples of relevant iodinated anilines. - ResearchGate. Available at: [Link]

-

N-methylaniline - Jiao Research Group. Available at: [Link]

-

Organic Nanoplatforms for Iodinated Contrast Media in CT Imaging - PMC - NIH. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-iodo-N-methylaniline hydrochloride | 194155-30-1 | Benchchem [benchchem.com]

- 4. US20120041224A1 - Process For The Iodination Of Aromatic Compounds - Google Patents [patents.google.com]

- 5. EP2093206A1 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Nanoplatforms for Iodinated Contrast Media in CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. idc-online.com [idc-online.com]

- 10. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]

- 11. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]

- 14. youtube.com [youtube.com]

- 15. asianpubs.org [asianpubs.org]

- 16. homework.study.com [homework.study.com]

- 17. Iodination of Aromatic Compounds with Iodine Monochloride in Aqueous Sulfuric Acid. | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 23. [PDF] Remarkable Switch in the Regiochemistryof the Iodination of Anilines by N-Iodosuccinimide:Synthesis of 1,2-Dichloro-3,4-diiodobenzene | Semantic Scholar [semanticscholar.org]

- 24. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 25. Sandmeyer Reaction [organic-chemistry.org]

- 26. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reactivity and Electronic Effects of the Iodo Group in Anilines

Abstract

The iodo group, a seemingly simple halogen substituent, imparts a complex and nuanced electronic character to the aniline scaffold, profoundly influencing its reactivity and utility in modern synthetic chemistry. This guide provides an in-depth analysis of the dual electronic nature of the iodo substituent—its electron-withdrawing inductive effect and electron-donating resonance effect. We will explore how this electronic interplay governs the basicity of the aniline nitrogen, its behavior in electrophilic aromatic substitution, and, most critically, its role as a premier leaving group in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of iodoanilines in synthetic design and execution.

The Dichotomous Electronic Nature of the Iodo Substituent

The reactivity of a substituted aromatic ring is fundamentally dictated by the electronic effects of its substituents. These effects are broadly categorized as the inductive effect (I) and the resonance (or mesomeric, M) effect.[1][2] The iodo group, like other halogens, exhibits a fascinating dichotomy where these two effects operate in opposition.

-

Inductive Effect (-I): Iodine is more electronegative than carbon, causing a polarization of the C-I sigma (σ) bond. This results in the withdrawal of electron density from the aromatic ring through the sigma framework. This effect is distance-dependent and deactivates the ring towards electrophilic attack.[2][3]

-

Resonance Effect (+M): The iodine atom possesses lone pairs of electrons in its p-orbitals which can overlap with the π-system of the benzene ring. This delocalization donates electron density into the ring, particularly at the ortho and para positions.[4][5]

For halogens, the electron-withdrawing inductive effect (-I) is generally stronger than the electron-donating resonance effect (+M).[5] This net withdrawal of electron density makes the aromatic ring less reactive towards electrophiles compared to unsubstituted benzene. However, the resonance effect, while weaker, still dictates the regioselectivity, directing incoming electrophiles to the electron-rich ortho and para positions.[6]

The interplay of these effects can be visualized as follows:

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Step-by-Step Methodology:

-

Reactant Charging: To a flame-dried Schlenk flask, add 4-iodoaniline (1.0 eq), 4-methylphenylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times. This is critical to prevent oxidation of the Pd(0) catalyst.

-

Solvent Addition: Add a degassed 4:1 mixture of Toluene:Water via syringe. The biphasic system helps to dissolve both the organic and inorganic reagents.

-

Heating: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Quenching and Extraction: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and saturated aqueous NaCl (brine).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling an aryl halide with an amine. [7][8]The high reactivity of the C-I bond makes iodoanilines particularly effective electrophiles in this reaction, enabling the synthesis of complex diaryl- or alkylarylamines. [9][10]

This protocol describes the coupling of 4-iodoaniline with aniline itself, a reaction that can be challenging but is facilitated by modern catalyst systems.

Causality: This reaction requires a palladium catalyst and a strong, non-nucleophilic base, such as sodium tert-butoxide. [9]The base deprotonates the amine, making it a better nucleophile, and facilitates the deprotonation of the palladium-amine complex prior to reductive elimination. [10]Bulky phosphine ligands are essential to promote the reductive elimination step and prevent catalyst decomposition. [7] Step-by-Step Methodology:

-

Catalyst Pre-formation/Reactant Charging: In a glovebox, add Pd₂(dba)₃ (0.01 eq), a suitable phosphine ligand (e.g., XPhos, 0.025 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried vial.

-

Reactant Addition: Add 4-iodoaniline (1.0 eq) and aniline (1.2 eq) to the vial, followed by anhydrous toluene.

-

Reaction Conditions: Seal the vial and heat to 100 °C with stirring. The reaction is typically complete within 12-24 hours. Monitor by GC-MS or LC-MS.

-

Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts.

-

Extraction: Wash the filtrate with water to remove any remaining base.

-

Drying and Concentration: Dry the organic phase over MgSO₄, filter, and remove the solvent in vacuo.

-

Purification: The crude product can be purified by column chromatography or recrystallization to yield the desired diarylamine.

Synthesis of Iodoanilines

The utility of iodoanilines necessitates efficient synthetic routes. Direct electrophilic iodination is a common and effective method. [11]Aniline is a highly activated ring, making the reaction proceed readily.

Causality: The reaction of aniline with iodine in the presence of a mild base like sodium bicarbonate produces the desired iodoaniline. [12][13]The base neutralizes the HI formed during the reaction, preventing the protonation of the aniline starting material, which would deactivate the ring towards further substitution.

Step-by-Step Methodology:

-

Preparation: In a beaker, suspend aniline (1.0 eq) and sodium bicarbonate (1.5 eq) in water. Cool the mixture in an ice bath to 10-15 °C. [12]2. Iodine Addition: With efficient mechanical stirring, add powdered iodine (0.9 eq) in small portions over 30 minutes. Maintaining the temperature is key to controlling selectivity.

-

Stirring: Continue stirring for an additional 30 minutes after the final addition of iodine.

-

Decolorization: If the solution remains colored from excess iodine, add a small amount of solid sodium bisulfite until the color disappears.

-

Isolation: Collect the solid crude product by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure p-iodoaniline. [13]

Conclusion

The iodo group exerts a powerful and multifaceted influence on the aniline molecule. Its net electron-withdrawing character tempers the basicity of the amine and deactivates the ring, yet its resonance effect reliably directs substitution to the ortho and para positions. However, the paramount feature of the iodo group is its exceptional performance as a leaving group in palladium-catalyzed cross-coupling reactions. The low C-I bond dissociation energy renders iodoanilines highly reactive substrates for cornerstone transformations like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. This predictable reactivity, coupled with well-established synthetic protocols, solidifies the role of iodoanilines as indispensable building blocks for researchers in medicinal chemistry, materials science, and beyond.

References

- p-IODOANILINE - Organic Syntheses Procedure. Organic Syntheses.

- 4-Iodoaniline | 540-37-4. Biosynth.

- How to Prepare 4-Iodoaniline: A Comprehensive Guide. Guidechem.

- Industrial Applications of 2-Iodoaniline in Organic Synthesis. Calibre Chemicals.

- Prepar

- Abstraction of Iodine from Aromatic Iodides by Alkyl Radicals: Steric and Electronic Effects. The Journal of Organic Chemistry.

- What is different between inductive effect and resonance effect?. Quora.

- Buchwald-Hartwig amination reaction of iodobenzene with aniline....

- Why does Inductive effect becomes dominant than Resonance in case of halide substituents.... Quora.

- Buchwald–Hartwig amin

- Inductive vs Resonance Effect | Organic Chemistry. YouTube.

- Inductive and Resonance (Mesomeric) Effects. Chemistry Steps.

- Inductive Effect vs Resonance Effect: Key Differences & Table. Vedantu.

- Aromatic Compounds and Their Reactions. University of Illinois Chicago.

- Iodination of phenols, phenol ethers, anilines, and aniline-rel

- The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.

- Buchwald-Hartwig Amin

- Table 13.1 Selected Hammett substituent constants and susceptibility factors. Source not specified.

- A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.

- 4-Iodoaniline | C6H6IN. PubChem.

- Hammett equ

- Effect of Substituents on the Basicity of Anilines. YouTube.

- Acid-base properties of nitrogen-containing functional groups. Chemistry LibreTexts.

- Correlation between hardness and basicity (pKa) of substituted anilines. TSI Journals.

- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.

- The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions.

- Suzuki reaction. Wikipedia.

- Suzuki Coupling. Organic Chemistry Portal.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Addition-Elimination at Aromatics (SNAR). College of Saint Benedict & Saint John's University.

Sources

- 1. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 2. Inductive Effect vs Resonance Effect: Key Differences & Table [vedantu.com]

- 3. youtube.com [youtube.com]

- 4. quora.com [quora.com]

- 5. quora.com [quora.com]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. research.rug.nl [research.rug.nl]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Page loading... [guidechem.com]

A Theoretical and Mechanistic Dissection of the N-Methylation of 4-Iodoaniline: A Guide for Researchers

Introduction: The Significance of N-Methylated Anilines in Modern Chemistry

N-methylated anilines are privileged structural motifs in a vast array of functional molecules, from pharmaceuticals and agrochemicals to dyes and materials. The introduction of a methyl group to the nitrogen atom of an aniline can profoundly alter its physicochemical properties, including its basicity, nucleophilicity, and metabolic stability. 4-Iodoaniline, in particular, serves as a versatile building block, with the iodine atom providing a reactive handle for further synthetic transformations, such as cross-coupling reactions. The N-methylation of 4-iodoaniline is therefore a critical step in the synthesis of numerous complex molecules. This guide provides an in-depth theoretical exploration of this transformation, offering insights into the underlying reaction mechanisms and the computational tools used to study them.

Reaction Mechanisms: A Fork in the Road

The N-methylation of 4-iodoaniline can proceed through several pathways, largely dependent on the choice of the methylating agent. The most common of these is the bimolecular nucleophilic substitution (SN2) reaction.

The SN2 Pathway: A Concerted Dance

In the SN2 mechanism, the lone pair of electrons on the nitrogen atom of 4-iodoaniline directly attacks the electrophilic carbon of the methylating agent (e.g., methyl iodide), leading to the formation of a new C-N bond and the simultaneous cleavage of the bond between the carbon and the leaving group. This is a concerted, one-step process that proceeds through a single transition state.

The feasibility and rate of this reaction are governed by several factors, including the nucleophilicity of the aniline, the nature of the leaving group on the methylating agent, and the reaction conditions (solvent, temperature).

The Electronic Influence of the Iodine Substituent: A Theoretical Perspective

The iodine atom at the para-position of the aniline ring plays a crucial role in modulating the reactivity of the amino group. From a theoretical standpoint, its influence can be understood by considering its inductive and resonance effects. While iodine is an electronegative atom, its dominant electronic effect in this context is its ability to donate electron density to the aromatic ring through resonance, which in turn increases the electron density on the nitrogen atom, enhancing its nucleophilicity.

Computational studies using Density Functional Theory (DFT) can quantify these effects. For instance, analysis of the molecular electrostatic potential (MEP) of 4-iodoaniline reveals the distribution of electron density across the molecule. The MEP map would show a region of negative potential (electron-rich) around the nitrogen atom, indicating its susceptibility to electrophilic attack.

Computational Modeling of the N-Methylation Reaction

DFT calculations are a powerful tool for elucidating the intricate details of the N-methylation reaction of 4-iodoaniline. A typical computational workflow involves several key steps:

-

Geometry Optimization: The three-dimensional structures of the reactants (4-iodoaniline and the methylating agent), the transition state, and the products are optimized to find their lowest energy conformations.

-

Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (for reactants and products, all real frequencies) or a transition state (one imaginary frequency).

-

Transition State Search: Locating the transition state is a critical step. Methods like the Berny algorithm are commonly employed to find the saddle point on the potential energy surface that connects the reactants and products.[1]

-

Energy Profile Calculation: By calculating the energies of the reactants, transition state, and products, a reaction energy profile can be constructed. The energy difference between the reactants and the transition state gives the activation energy (Ea), a key determinant of the reaction rate.

Experimental Considerations and Validation

While theoretical studies provide invaluable insights, they must be validated by experimental data. A variety of methylating agents can be employed for the N-methylation of 4-iodoaniline, each with its own set of advantages and disadvantages.

| Methylating Agent | Typical Conditions | Advantages | Disadvantages |

| Methyl Iodide (CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | High reactivity | Toxicity, potential for over-methylation |

| Dimethyl Carbonate (DMC) | High temperature, Catalyst (e.g., Zeolite) | "Green" reagent, low toxicity | Requires harsher conditions |

| Methanol (CH₃OH) | Catalyst (e.g., Ru or Ir complexes) | Inexpensive, readily available | Requires a catalyst, can be slow |

| Trimethyltin Chloride ((CH₃)₃SnCl) | Used as a precursor for other organotin reagents | Versatile for specific applications | High toxicity of organotin compounds |

The choice of methylating agent and reaction conditions will influence the reaction rate and selectivity (mono- vs. di-methylation). For instance, using a bulky base or a phase-transfer catalyst can often favor mono-methylation.

Conclusion: A Synergy of Theory and Experiment

The N-methylation of 4-iodoaniline is a fundamental transformation with broad applications in organic synthesis. A deep understanding of the underlying reaction mechanisms, facilitated by theoretical studies, is crucial for the rational design of efficient and selective synthetic protocols. The interplay between computational modeling and experimental validation provides a powerful paradigm for advancing our knowledge in this area. By leveraging the insights gained from theoretical calculations, researchers can make more informed decisions in the laboratory, ultimately accelerating the pace of discovery and innovation in drug development and materials science.

References

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 4-iodo-N-methylaniline Hydrochloride

Abstract

This document provides a detailed protocol for the synthesis of 4-iodo-N-methylaniline hydrochloride, a key intermediate in pharmaceutical and materials science research. The synthesis begins with the regioselective iodination of N-methylaniline via electrophilic aromatic substitution, followed by conversion to its hydrochloride salt to improve stability and handling. This guide offers an in-depth exploration of the reaction mechanism, a step-by-step experimental procedure, comprehensive characterization methods, and critical safety considerations tailored for researchers, scientists, and drug development professionals.

Introduction and Scientific Background

4-Iodo-N-methylaniline and its hydrochloride salt are valuable building blocks in organic synthesis. The presence of the iodo-substituent at the para-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures.[1] The N-methylaniline core is a common motif in many biologically active compounds. The conversion of the synthesized amine to its hydrochloride salt is a standard practice in pharmaceutical development to enhance the compound's crystallinity, stability, and aqueous solubility.

This application note details a robust and reproducible method for the synthesis, purification, and characterization of 4-iodo-N-methylaniline hydrochloride, starting from the readily available N-methylaniline.

Reaction Mechanism: Electrophilic Aromatic Substitution

The core of this synthesis is the electrophilic aromatic substitution (EAS) reaction on the N-methylaniline ring.[2] The mechanism proceeds through the following key stages:

-

Activating Nature of the Substrate : The N-methylamino group (-NHCH₃) is a potent activating group.[3] The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, increasing the electron density of the ring and making it more nucleophilic and thus more susceptible to attack by electrophiles. This activation is stronger than that of an alkyl group and directs incoming electrophiles to the ortho and para positions.[4] Due to steric hindrance from the N-methylamino group, the para position is preferentially substituted.

-

Generation of the Electrophile : Molecular iodine (I₂) is a relatively weak electrophile and does not readily react with activated aromatic rings without a catalyst or oxidizing agent.[5] In this protocol, the reaction is facilitated by using a mild base, sodium bicarbonate, in an aqueous medium. While various methods exist, such as using an oxidizing agent to generate a more potent iodonium ion (I⁺), the direct reaction with I₂ under basic conditions is effective for highly activated substrates like N-methylaniline.[6]

-

Nucleophilic Attack and Formation of the Sigma Complex : The electron-rich aromatic ring of N-methylaniline attacks the iodine molecule, displacing an iodide ion and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-